1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6-TRIONE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups and other functional groups allows for oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings and other reactive sites in the molecule can undergo substitution reactions with suitable reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups, along with the pyrazole and pyrimidine rings, contribute to its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C27H24F3N5O6 |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C27H24F3N5O6/c1-14-19(23(37)35(33-14)16-7-5-4-6-8-16)26(27(28,29)30)20-21(31-24(26)38)34(25(39)32-22(20)36)12-11-15-9-10-17(40-2)18(13-15)41-3/h4-10,13,33H,11-12H2,1-3H3,(H,31,38)(H,32,36,39) |
InChI Key |
PBLDJVIBTGOTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(NC3=O)N(C(=O)NC4=O)CCC5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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